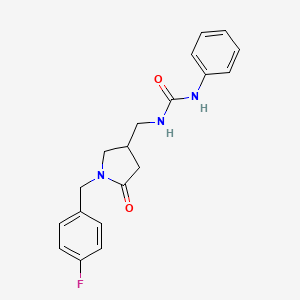

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound characterized by a pyrrolidinone core substituted with a 4-fluorobenzyl group and a urea moiety linked via a methylene bridge to a phenyl ring. The molecular formula is C₂₀H₂₁FN₃O₂, with a molecular weight of 354.4 g/mol.

Properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-16-8-6-14(7-9-16)12-23-13-15(10-18(23)24)11-21-19(25)22-17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUHGQUQUTAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, is known to targetCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in osteoclastic bone resorption.

Mode of Action

The benzylic position in the compound structure suggests potential for nucleophilic substitution or free radical reactions. The presence of a benzene ring allows for resonance stabilization of a benzylic carbocation, which could influence the compound’s interaction with its targets.

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and ongoing research.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrrolidinone ring : A five-membered lactam that may influence the compound's pharmacokinetics.

- Urea functional group : Known for its role in biological activity through interactions with enzymes and receptors.

- Aromatic substituents : The presence of a 4-fluorobenzyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O2 |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 946300-20-5 |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biological pathways, potentially impacting conditions such as insomnia and depression.

The compound's mechanism may involve:

- Binding to receptors : It likely interacts with neurotransmitter receptors, influencing signaling pathways.

- Enzyme inhibition : The urea moiety may facilitate the formation of stable complexes with enzyme active sites, reducing their catalytic activity.

Antidepressant Activity

Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structural features can enhance serotonergic activity, which is crucial for mood regulation .

Anticancer Potential

A study highlighted the anticancer properties of related compounds, demonstrating their ability to inhibit tumor growth in vitro. These findings suggest that this compound may also possess similar properties, warranting further investigation into its anticancer efficacy .

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Activity Type | IC50/EC50 Values |

|---|---|---|

| 1-(4-Fluorophenyl)-5-oxopyrrolidine derivatives | Antidepressant | 100 μM |

| 5-Nitroindazole derivatives | Anticancer | EC50 = 1.0 μM |

| Tricyclic Pyroglutamide derivatives | RORγt Inhibitors | Potent (exact values not specified) |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Antidepressant therapies : Potential use in treating mood disorders.

- Anticancer agents : Investigated for its ability to inhibit tumor growth.

- Neuroprotective strategies : Ongoing research into its effects on neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs identified in the evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946220-45-7)

- Molecular Formula : C₂₀H₂₂FN₃O₂

- Molecular Weight : 355.4 g/mol

- Key Differences : The urea moiety is substituted with a benzyl group instead of phenyl.

- Steric hindrance from the benzyl substituent may alter binding affinity to target proteins.

N-{[1-(4-Fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}-3-(trifluoromethyl)benzenesulfonamide (CAS 954609-89-3)

- Molecular Formula : C₁₉H₁₈F₄N₂O₃S

- Molecular Weight : 430.4 g/mol

- Key Differences : Replacement of the urea group with a sulfonamide linked to a trifluoromethylphenyl ring.

- The trifluoromethyl group increases electron-withdrawing effects and metabolic stability.

- Research Context : Sulfonamide derivatives are frequently investigated as protease inhibitors (e.g., SARS-CoV-2 main protease) due to their strong hydrogen-bonding interactions with catalytic residues .

1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide (CAS 1144436-63-4)

- Molecular Formula : C₁₆H₁₆FN₅O₂S

- Molecular Weight : 369.4 g/mol

- Key Differences : Urea replaced by a carboxamide connected to a 5-methylthiadiazole ring.

- Implications :

- The thiadiazole ring introduces aromatic heterocyclic character, which may enhance π-π stacking interactions with protein targets.

- The carboxamide group offers conformational flexibility compared to the rigid urea moiety.

- Research Context : Thiadiazole-carboxamide hybrids are studied for antibacterial and antiviral activities, particularly against RNA viruses .

FUB-AMB (Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate)

- Molecular Formula: Not explicitly provided (estimated C₂₂H₂₃FN₄O₃)

- Key Differences: Incorporates an indazole ring and valine ester instead of pyrrolidinone and urea.

- Implications: The indazole scaffold is associated with cannabinoid receptor modulation (e.g., CB1/CB2), suggesting divergent biological targets compared to the urea-pyrrolidinone system. The ester group may confer prodrug properties, requiring enzymatic hydrolysis for activation.

- Research Context: FUB-AMB is a synthetic cannabinoid receptor agonist linked to psychoactive effects, highlighting the pharmacological diversity of fluorobenzyl-containing compounds .

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Molecular Formula: Not explicitly provided (estimated C₂₅H₂₆FN₂O)

- Key Differences: Features a piperidine-carboxamide core and a naphthyl group instead of pyrrolidinone-urea.

- Piperidine rings are common in central nervous system (CNS) drugs due to their blood-brain barrier permeability.

- Research Context : Similar compounds have been evaluated as SARS-CoV-2 inhibitors, with the naphthyl group contributing to viral protease binding .

Research Findings and Implications

- Fluorobenzyl Substitution : The 4-fluorobenzyl group is a common motif across all analogs, contributing to enhanced metabolic stability and target affinity via hydrophobic and halogen-bonding interactions .

- Urea vs. Sulfonamide/Carboxamide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, whereas sulfonamides and carboxamides offer greater synthetic versatility and conformational flexibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Formation of the pyrrolidinone ring via cyclization of precursors (e.g., γ-lactam derivatives) under controlled temperature (60–80°C) and inert atmosphere .

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) .

- Step 3 : Coupling with phenyl isocyanate to form the urea moiety, requiring anhydrous conditions and catalytic bases (e.g., triethylamine) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) and temperature to improve yield (>75%) and purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, urea NH signals at δ 5.8–6.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H] ~ 358.4 g/mol) with ESI-MS or MALDI-TOF .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and C18 columns; target ≥98% purity for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Root Cause Analysis :

- Solubility Variability : Test solubility in DMSO, PBS, and cell culture media. Poor solubility in aqueous buffers may lead to false negatives in cellular assays .

- Metabolic Stability : Use liver microsome assays to assess degradation rates; compare with in vivo pharmacokinetic data .

- Orthogonal Assays : Validate target engagement (e.g., kinase inhibition) via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How does the fluorobenzyl group influence the compound’s pharmacodynamic profile compared to halogen-substituted analogs?

- Comparative Analysis :

- Lipophilicity : Calculate logP values (e.g., 4-fluorobenzyl: logP ~2.8 vs. 4-chlorobenzyl: logP ~3.2) to predict membrane permeability .

- Electron Effects : Fluorine’s electronegativity alters electronic distribution, enhancing hydrogen-bonding with targets (e.g., kinase ATP-binding pockets) .

- Biological Data : Compare IC values in enzyme inhibition assays (e.g., 4-fluorobenzyl analog may show 10-fold higher potency than methylbenzyl derivatives) .

Q. What computational methods are effective for predicting off-target interactions of this urea derivative?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to screen against homology models of GPCRs or ion channels .

- Machine Learning : Train models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .

- MD Simulations : Run 100-ns simulations to assess binding stability in solvent environments (e.g., water-lipid bilayers) .

Experimental Design and Data Analysis

Q. How to design a SAR study for optimizing the pyrrolidinone ring’s substituents?

- SAR Framework :

- Variable Substituents : Synthesize analogs with methyl, ethyl, or aryl groups at the pyrrolidinone 3-position .

- Assay Panel : Test analogs in (1) target enzyme inhibition, (2) cytotoxicity (HEK293 cells), and (3) metabolic stability (CYP450 isoforms) .

- Data Interpretation : Use PCA (principal component analysis) to correlate structural features (e.g., steric bulk) with activity cliffs .

Q. What experimental and computational techniques validate the compound’s mechanism of action in neurodegenerative disease models?

- Integrated Workflow :

- In Vitro : Measure tau protein aggregation inhibition via thioflavin-T fluorescence in SH-SY5Y cells .

- In Vivo : Administer compound (10 mg/kg, IP) in transgenic mouse models; quantify tau pathology via immunohistochemistry .

- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify genetic sensitizers/resistors .

Contradiction Handling

Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidinone methylene protons?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in the urea linkage cause signal splitting. Acquire variable-temperature NMR (e.g., 25°C vs. 60°C) to coalesce signals .

- Impurity Analysis : Check for diastereomers via chiral HPLC if the synthesis involves stereocenters .

Q. How to address discrepancies between computational binding predictions and experimental IC values?

- Resolution Strategies :

- Force Field Refinement : Re-parameterize docking simulations using QM/MM (quantum mechanics/molecular mechanics) for the fluorobenzyl group .

- Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .

- Experimental Replicates : Repeat assays with freshly prepared compound stocks to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.